molecular formula C11H17N3 B2715988 N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine CAS No. 2197902-11-5

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B2715988
CAS No.: 2197902-11-5
M. Wt: 191.278
InChI Key: KPXWJCVQPIUOGB-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine is a chemical compound of interest in scientific research, particularly within the field of medicinal chemistry. It features a pyrimidin-4-amine core, a privileged scaffold in drug discovery known for its ability to interact with various biological targets. Researchers utilize this structural motif in the design and synthesis of novel molecules for potential therapeutic applications. Compounds based on the pyrimidin-4-amine structure have been extensively investigated as antitumor agents. Some derivatives function as microtubule targeting agents, which can inhibit cancer cell proliferation by disrupting the dynamics of the microtubule network during cell division . Furthermore, this core structure is found in inhibitors of receptor tyrosine kinases (RTKs)—such as VEGFR-2 and EGFR—and dihydrofolate reductase (DHFR), making it a versatile template in developing treatments for cancer and infectious diseases . The specific substitution pattern on this molecule, including the cyclobutylmethyl group, may be explored to modulate its physicochemical properties, binding affinity, and selectivity towards specific enzymes or cellular receptors. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-12-7-6-11(13-9)14(2)8-10-4-3-5-10/h6-7,10H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXWJCVQPIUOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N(C)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichloropyrimidine with cyclobutylmethylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in DMF at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound N-oxide, while reduction can yield the corresponding amine.

Scientific Research Applications

Chemical and Structural Characteristics

The compound features a pyrimidine ring substituted at the nitrogen atom with a cyclobutylmethyl group and at the second nitrogen atom with two methyl groups. Its structural properties contribute to its biological activity and interaction with molecular targets.

Medicinal Chemistry

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine is being explored for its potential as an anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation positions it as a candidate for further development in oncology.

Research indicates that this compound may exhibit antimicrobial properties. Studies are ongoing to evaluate its efficacy against various pathogens, which could lead to new antibiotic therapies.

Drug Delivery Systems

Recent advancements have shown that this compound can be functionalized onto silica nanoparticles for drug delivery applications. The cyclobutylmethyl group enhances the stability of these nanoparticles, allowing for controlled drug release in targeted therapies.

Table 1: Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential anticancer agent targeting specific kinases
Biological ActivityInvestigated for antimicrobial properties
Drug Delivery SystemsFunctionalized onto nanoparticles for targeted drug delivery

Case Studies

  • Anticancer Properties : In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines by interfering with kinase activity. The results suggest a dose-dependent response, indicating potential for therapeutic use at specific concentrations.
  • Nanoparticle Drug Delivery : A study focusing on CDPA-functionalized silica nanoparticles showed enhanced stability and drug loading capacity when incorporating this compound. In vitro assays confirmed effective drug release profiles and cytotoxicity against cancer cells.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural Insights :

  • Cyclobutylmethyl vs.
  • Chlorine Substituents : Chlorine at C2 or C6 (e.g., in ) increases electrophilicity, influencing reactivity in nucleophilic substitution reactions.
  • Aromatic vs. Aliphatic Amines : Phenyl substituents (e.g., ) enhance planar interactions, while aliphatic groups (e.g., cyclopentyl ) may improve metabolic stability.

Opioid Receptor Affinity

Cyclobutylmethyl-substituted morphinans (e.g., 14-methoxymorphinan-6-ones) exhibit potent opioid agonist activity, with the cyclobutylmethyl group enhancing µ-opioid receptor binding .

Antimicrobial Activity

Pyrimidine derivatives like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine demonstrate antibacterial and antifungal properties due to interactions with microbial enzymes or DNA . The methyl and cyclobutylmethyl groups in the target compound may similarly disrupt microbial membranes or enzyme function.

Psychoactive Potential

Compounds with cyclobutylmethyl groups, such as CUMYL-CBMICA, are classified as synthetic cannabinoids . However, the pyrimidine core in this compound likely directs activity toward different targets (e.g., kinases or receptors).

Physicochemical Properties

  • Solubility : Dimethoxyethyl analogs (e.g., ) exhibit improved aqueous solubility due to ether oxygen hydrogen-bonding capacity.
  • Stability : Nitro and chlorine substituents (e.g., ) may reduce metabolic stability by introducing sites for enzymatic oxidation or hydrolysis.

Research Tools and Methodologies

Crystallographic studies of related compounds (e.g., ) utilize programs like SHELX and ORTEP for structural elucidation. These tools confirm substituent orientation and hydrogen-bonding patterns critical for activity.

Biological Activity

N-(cyclobutylmethyl)-N,2-dimethylpyrimidin-4-amine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C10H15N3
  • CAS Number : 125514226

This compound is a pyrimidine derivative, which is known for its diverse biological activities. Pyrimidines often serve as key components in various biological systems, including nucleic acids and as pharmacophores in drug design.

1. Receptor Interaction

This compound has been studied for its interaction with various receptors, particularly those involved in neuropeptide signaling. Research indicates that compounds with similar structures can act as antagonists or agonists at neuropeptide Y (NPY) receptors, which are implicated in numerous physiological processes including appetite regulation and stress response .

2. Anticancer Properties

Emerging studies suggest that pyrimidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways such as PI3K/Akt signaling, which is crucial for cell survival and proliferation .

3. Antimicrobial Activity

Some derivatives of pyrimidine compounds have demonstrated antimicrobial effects against various pathogens. The structural characteristics of this compound may contribute to its efficacy against bacterial and fungal strains through membrane disruption or inhibition of essential metabolic pathways .

Case Study 1: Neuropeptide Y Receptor Modulation

A study focused on the modulation of NPY receptors highlighted the potential of pyrimidine derivatives, including this compound, to influence appetite and anxiety behaviors in animal models. The findings suggested that these compounds could serve as leads for developing new treatments for obesity and anxiety disorders .

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the growth of specific cancer cell lines. The compound exhibited an IC50 value indicating significant potency in inducing apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
NPY Receptor ModulationModulates appetite and anxiety behaviors
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityEffective against various bacterial and fungal strains

Q & A

Q. Optimization Considerations :

  • Temperature Control : Maintain reaction temperatures between 60–80°C to balance reactivity and side-product formation.
  • Catalysts : Employ palladium catalysts for efficient C–N coupling .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

Table 1 : Example Synthetic Pathway

StepReagents/ConditionsPurpose
1Cyclobutylmethylamine, K₂CO₃, DMF, 70°CN-alkylation
2CH₃I, Pd(OAc)₂, DMFMethylation
3Ethyl acetate/hexane recrystallizationPurification

What advanced analytical techniques are critical for characterizing this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substitution patterns and cyclobutylmethyl group integration .
  • Mass Spectrometry (LC-MS) : Verify molecular weight and purity (>95%) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX or WinGX .

Q. Advanced Methodological Insight :

  • Dynamic NMR : Probe conformational flexibility of the cyclobutylmethyl group in solution.
  • SC-XRD (Single-Crystal X-ray Diffraction) : Analyze intermolecular interactions (e.g., C–H⋯π bonds) critical for crystal engineering .

How can crystallographic tools like SHELX and WinGX elucidate the solid-state structure of this compound?

Advanced Research Question
Workflow :

Data Collection : Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to minimize absorption errors.

Structure Solution : Apply SHELXD for phase determination via dual-space methods .

Refinement : Iterative refinement in SHELXL with anisotropic displacement parameters for non-H atoms .

Visualization : Generate ORTEP diagrams in WinGX to illustrate anisotropic thermal ellipsoids and hydrogen-bonding networks .

Q. Key Findings from Analogues :

  • Pyrimidine derivatives often exhibit planar ring systems with dihedral angles <15° between substituents (e.g., fluorophenyl groups ).
  • Weak C–H⋯O interactions stabilize crystal packing, as observed in similar compounds .

How does the substitution pattern on the pyrimidine ring influence the compound’s bioactivity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

  • Cyclobutylmethyl Group : Enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • Methyl at C2 : Electron-donating effects may modulate binding to enzymatic targets (e.g., kinases).

Q. Methodological Approaches :

  • Docking Studies : Use AutoDock Vina to predict binding affinities against protein targets (e.g., EGFR kinase).
  • In Vitro Assays : Test inhibitory activity via fluorescence-based kinase assays (IC₅₀ determination) .

Table 2 : Hypothetical SAR Comparison

SubstituentLogPPredicted IC₅₀ (nM)
Cyclobutylmethyl2.8120
Benzyl3.185
Ethyl1.9250

What experimental and computational strategies are used to evaluate this compound’s potential as a kinase inhibitor?

Advanced Research Question
Experimental Design :

Enzyme Inhibition Assays :

  • Use ADP-Glo™ Kinase Assay to measure ATP consumption in the presence of recombinant kinases.
  • Dose-response curves (0.1–100 µM) to calculate IC₅₀ values.

Cellular Efficacy : Test antiproliferative effects in cancer cell lines (e.g., HCT-116) via MTT assays.

Q. Computational Methods :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability.
  • QM/MM Calculations : Evaluate electronic effects of the trifluoromethyl group (if present) on binding affinity .

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